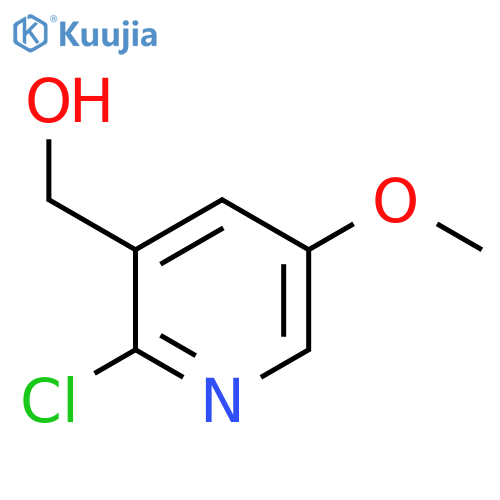Cas no 1227563-61-2 ((2-Chloro-5-methoxypyridin-3-yl)methanol)

1227563-61-2 structure
商品名:(2-Chloro-5-methoxypyridin-3-yl)methanol
CAS番号:1227563-61-2
MF:C7H8ClNO2
メガワット:173.596920967102
CID:4914349
(2-Chloro-5-methoxypyridin-3-yl)methanol 化学的及び物理的性質
名前と識別子
-
- (2-Chloro-5-methoxypyridin-3-yl)methanol
- COc1cnc(Cl)c(CO)c1
- 2-Chloro-5-methoxypyridine-3-methanol
-
- インチ: 1S/C7H8ClNO2/c1-11-6-2-5(4-10)7(8)9-3-6/h2-3,10H,4H2,1H3
- InChIKey: UMOIVGTVZFPBIY-UHFFFAOYSA-N
- ほほえんだ: ClC1C(CO)=CC(=CN=1)OC
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 123
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 42.4
(2-Chloro-5-methoxypyridin-3-yl)methanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1450716-500mg |
(2-Chloro-5-methoxypyridin-3-yl)methanol |
1227563-61-2 | 98% | 500mg |
¥5922.00 | 2024-08-09 | |
| Alichem | A024008114-250mg |
2-Chloro-5-methoxypyridine-3-methanol |
1227563-61-2 | 97% | 250mg |
$680.00 | 2023-09-03 | |
| Alichem | A024008114-1g |
2-Chloro-5-methoxypyridine-3-methanol |
1227563-61-2 | 97% | 1g |
$1612.80 | 2023-09-03 | |
| Alichem | A024008114-500mg |
2-Chloro-5-methoxypyridine-3-methanol |
1227563-61-2 | 97% | 500mg |
$1009.40 | 2023-09-03 |
(2-Chloro-5-methoxypyridin-3-yl)methanol 関連文献
-
Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196
-
Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404
-
Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596
1227563-61-2 ((2-Chloro-5-methoxypyridin-3-yl)methanol) 関連製品
- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)
- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)
- 1245645-65-1(4-(2-bromoethyl)indol-2-one)
- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)
- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)
- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)
- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)
- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)
- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)
- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
